N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide
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Overview
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide is a complex organic compound that features a unique structure combining acenaphtho[1,2-d]thiazole and dichlorobenzamide moieties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different outcomes based on the specific derivative and target . For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they can affect the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the functioning of the nervous system .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate, catalyzed by ferric hydrogensulfate in ethanol under reflux conditions . This method is known for its high conversion rates and straightforward experimental procedures.
Industrial Production Methods
the principles of green chemistry and the use of recyclable catalysts, such as Fe3O4 nanoparticles, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of chlorine atoms and the thiazole ring.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in DMF.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS can lead to brominated derivatives, while reduction with sodium borohydride can yield reduced forms of the compound.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide
Uniqueness
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide is unique due to its specific combination of acenaphtho[1,2-d]thiazole and dichlorobenzamide moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2N2OS/c21-12-7-11(8-13(22)9-12)19(25)24-20-23-17-14-5-1-3-10-4-2-6-15(16(10)14)18(17)26-20/h1-9H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYDNQWNWZUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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